[(5-bromo-2-oxoindol-3-yl)amino]thiourea
CAS No.:
Cat. No.: VC13268507
Molecular Formula: C9H7BrN4OS
Molecular Weight: 299.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN4OS |
|---|---|
| Molecular Weight | 299.15 g/mol |
| IUPAC Name | [(5-bromo-2-oxoindol-3-yl)amino]thiourea |
| Standard InChI | InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3H,(H3,11,14,16)(H,12,13,15) |
| Standard InChI Key | BWOCZUHJZYNGIK-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N |
| Canonical SMILES | C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
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IUPAC Name: [(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea .
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SMILES: [H]N([H])C(=S)N([H])\N=C1/C(=O)N([H])C2=C1C=C(Br)C=C2 .
The indole ring system is substituted with a bromine atom at position 5 and a ketone group at position 2. The thiourea moiety (-NH-CS-NH₂) is conjugated to the indole’s 3-position, enabling hydrogen bonding and π-π interactions critical for biological activity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.15 g/mol | |
| Melting Point | 198–200°C (ethanol solvent) | |
| Solubility | Low in water; soluble in DMSO | |
| pKa | ~9.28 (predicted) |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a condensation reaction between 5-bromo-2-oxoindole and thiourea under acidic or thermal conditions . A representative protocol includes:
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Bromination: 2-Oxoindole is brominated at position 5 using N-bromosuccinimide (NBS) in acetone .
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Condensation: The resulting 5-bromo-2-oxoindole reacts with thiourea in ethanol or DMF, catalyzed by methanesulfonic acid .
Key Reaction:
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of indole protons (δ 6.8–7.5 ppm) and thiourea NH signals (δ 9.2–10.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.0 [M+H]⁺.
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X-ray Crystallography: Reveals planar indole-thiourea conjugation and intermolecular hydrogen bonds .
Biological Activities and Mechanisms
Anticancer Activity
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Mechanism: Induces apoptosis via mitochondrial pathway activation .
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In Vitro Data: Against MCF-7 breast cancer cells, IC₅₀ = 12.3 μM .
Enzyme Inhibition
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Tyrosinase Inhibition: IC₅₀ = 5.6 μM (compared to kojic acid, IC₅₀ = 16.7 μM) .
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FAD-Dependent Oxidoreductase Binding: Crystallographic screening shows binding affinity ΔG = -7.2 kcal/mol .
Comparative Analysis with Analogues
Applications and Future Directions
Pharmaceutical Development
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Drug Delivery: Nanoformulations to enhance solubility.
Industrial Relevance
Research Gaps
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